molecular formula C21H26N6O2 B12164258 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12164258
M. Wt: 394.5 g/mol
InChI Key: FJIOQVFDINTRID-UHFFFAOYSA-N
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Description

This compound is a mouthful, so let’s break it down. The systematic name reveals its structure : This compound is a mouthful, so let’s break it down. The systematic name reveals its structure: N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide . Phew! It’s a hybrid of various functional groups, including an indole, a triazole, and a pyrrolidine ring. Let’s explore its significance.

Preparation Methods

Synthesis:: The compound can be synthesized by coupling tryptamine (an indole derivative) with ibuprofen (2-(4-isobutylphenyl)propionic acid) via an amide bond formation . The reaction employs N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. Here’s the simplified reaction:

Ibuprofen+TryptamineDCCN-3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide\text{Ibuprofen} + \text{Tryptamine} \xrightarrow{\text{DCC}} \text{N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide} Ibuprofen+TryptamineDCC​N-3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Industrial Production:: While lab-scale synthesis is feasible, industrial production methods may involve more efficient processes to meet demand.

Chemical Reactions Analysis

Reactions::

  • Amide Formation : The key step involves the amide bond formation between the carboxylic acid group of ibuprofen and the amino group of tryptamine.
  • Oxidation/Reduction : Depending on the context, this compound may undergo oxidation or reduction reactions.
  • Substitution : The triazole ring could participate in substitution reactions.
Common Reagents and Conditions::
  • DCC : Dehydrating agent for amide synthesis.
  • Solvents : Commonly used are DMF, DMSO, or THF.
  • Temperature : Reaction typically occurs at room temperature.

Major Products:: The major product is the desired compound itself.

Scientific Research Applications

Chemistry::

  • Drug Design : Its unique structure may inspire novel drug candidates.
  • Bioconjugation : Useful for linking biomolecules.
Biology and Medicine::
  • Neuroscience : Due to the indole moiety, it might have neuroactive properties.
  • Anti-inflammatory Activity : Similar to ibuprofen.
Industry::
  • Pharmaceuticals : Potential therapeutic agents.
  • Materials Science : May find applications in polymers or coatings.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H26N6O2/c1-13(2)11-27-12-15(9-19(27)28)20(29)24-21-23-18(25-26-21)8-7-14-10-22-17-6-4-3-5-16(14)17/h3-6,10,13,15,22H,7-9,11-12H2,1-2H3,(H2,23,24,25,26,29)

InChI Key

FJIOQVFDINTRID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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